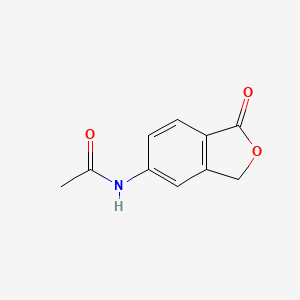

5-Acetamido-phthalide

概要

説明

5-Acetamido-phthalide is an organic compound with the molecular formula C10H9NO3. It is also known as 5-Acetylamino-phthalid. This compound is a derivative of phthalide, which is a lactone of phthalic acid. Phthalides are known for their presence in various natural sources and their significant biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-phthalide typically involves the acylation of 5-amino-phthalide. One common method is the reaction of 5-amino-phthalide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions: 5-Acetamido-phthalide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces various substituted phthalides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

Recent studies have highlighted the analgesic potential of 5-acetamido-phthalide derivatives. An in-silico study demonstrated that these derivatives exhibit enhanced bioavailability and binding affinity with the cyclooxygenase-2 (COX-2) receptor, suggesting their potential as anti-inflammatory agents. For instance, a specific derivative showed an effective dose of 4.95 mg/kg in reducing pain in animal models, outperforming traditional analgesics by a factor of 10 to 25 times in certain tests .

Anticancer Activity

Another area of research focuses on the anticancer properties of phthalide derivatives. Studies have indicated that certain modifications to the phthalide structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. For example, a study reported on the synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines derived from phthalide frameworks showed promising results in inhibiting cancer cell proliferation across multiple cancer types .

Agricultural Applications

Insecticidal Activity

This compound and its derivatives have been evaluated for their insecticidal properties. Research involving the synthesis of phthalimide derivatives demonstrated their effectiveness against specific pests such as Anastrepha suspensa. The study utilized topical bioassays to assess mortality rates among treated insects, revealing that certain derivatives had lethal doses that were significantly effective compared to controls .

Synthetic Organic Chemistry

Synthetic Methodologies

The compound serves as a crucial building block in synthetic organic chemistry. Recent advancements in synthetic methodologies have allowed for the development of chiral and racemic 3-substituted phthalides, which are vital for producing biologically active natural products. These methodologies emphasize higher stereoselectivities and broader substrate scopes, facilitating the synthesis of complex organic molecules .

Case Study 1: Analgesic Activity Evaluation

A study conducted on various this compound derivatives involved molecular docking simulations to predict their pharmacokinetic profiles. The results indicated strong binding affinities with COX-2 receptors, leading to further in-vivo testing where these compounds demonstrated significant anti-nociceptive activity during formalin tests .

Case Study 2: Insecticidal Efficacy

In a controlled laboratory setting, several phthalimide derivatives were tested against Anastrepha suspensa. The experiments involved applying different concentrations of the compounds topically and measuring mortality rates over a set period. The data indicated that specific derivatives achieved over 80% mortality at optimal concentrations, showcasing their potential as effective insecticides .

Data Tables

作用機序

The mechanism of action of 5-Acetamido-phthalide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in inflammatory and microbial processes .

類似化合物との比較

Phthalide: The parent compound, known for its presence in natural sources and biological activities.

3-Substituted Phthalides: These compounds have similar structures but different substituents at the third position, leading to varied biological activities.

5-Cyanophthalide: Another derivative with a cyano group instead of an acetamido group, used in the synthesis of pharmaceuticals like citalopram

Uniqueness: 5-Acetamido-phthalide is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

生物活性

5-Acetamido-phthalide (C10H9NO3), a compound derived from phthalide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamido group attached to the phthalide ring. Its molecular structure can be represented as follows:

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

- CAS Number : 590968

Synthesis of this compound

The synthesis of this compound typically involves acylation reactions, where phthalic anhydride is reacted with an amine in the presence of a catalyst. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of this compound. It has been shown to possess significant anti-nociceptive effects in various animal models.

- In Vivo Studies : In a study involving acetic acid-induced writhing tests in mice, this compound exhibited a potent analgesic effect with an effective dose of 4.95 mg/kg, outperforming conventional analgesics by a factor of 10 to 25 times in certain tests .

- Mechanism of Action : The compound appears to exert its analgesic effects through central pathways, likely involving modulation of the COX-2 receptor, as indicated by molecular docking studies .

2. Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects in various experimental models. For instance, it has been effective in reducing edema formation induced by carrageenan and croton oil in rats .

3. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of bacteria. A study on phthalimide derivatives, including this compound, indicated effectiveness against Gram-negative bacteria with inhibition zones averaging around 25 mm .

Case Study 1: Analgesic Efficacy in Mouse Models

A controlled experiment assessed the efficacy of this compound against pain induced by formalin injection in mice. The results indicated significant pain relief during both the neurogenic and inflammatory phases of pain response, suggesting its potential as a dual-action analgesic.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, various derivatives of phthalimide were synthesized and tested against common pathogens. The results showed that compounds structurally related to this compound displayed enhanced antibacterial activity compared to traditional antibiotics .

Research Findings Summary

特性

IUPAC Name |

N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)11-8-2-3-9-7(4-8)5-14-10(9)13/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLPTNDIRVYALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。